molecular formula C25H26N2O3 B4966841 Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4966841
M. Wt: 402.5 g/mol
InChI Key: WYOQRQRCJHJLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative with a hexahydroquinoline core. This compound features a pyridin-3-yl substituent at position 4 and a phenyl group at position 7, distinguishing it from simpler 1,4-DHP analogs. The propan-2-yl ester group at position 3 contributes to its lipophilicity, while the ketone at position 5 stabilizes the fused bicyclic structure.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-15(2)30-25(29)22-16(3)27-20-12-19(17-8-5-4-6-9-17)13-21(28)24(20)23(22)18-10-7-11-26-14-18/h4-11,14-15,19,23,27H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOQRQRCJHJLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound characterized by its unique quinoline core structure. This compound has drawn interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological activity based on available literature and ongoing research.

Structural Characteristics

The compound's molecular formula is C23H22N2O3C_{23}H_{22}N_2O_3 with a molecular weight of approximately 374.4 g/mol. Its structure features multiple functional groups, including a carboxylate and a phenyl group, which contribute to its reactivity and biological activity.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures to this compound exhibit significant anticancer properties. Research indicates that these compounds may interact with specific molecular targets involved in cancer pathways. For instance:

  • Mechanism of Action : The exact mechanism remains largely unexplored but is likely related to the inhibition of key enzymes or receptors involved in tumor growth.
  • Case Studies : Various derivatives have shown cytotoxic effects against different cancer cell lines, indicating the potential for therapeutic applications in oncology .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar quinoline derivatives have been documented to possess antibacterial and antifungal activities:

  • In Vitro Studies : Some studies have reported effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli.
  • Potential Applications : These findings open avenues for further exploration in developing new antimicrobial agents .

Interaction Studies

Research into the binding affinity of this compound with various biological targets is crucial for understanding its pharmacological potential:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit enzymes relevant to disease pathways.
  • Receptor Interaction : Investigations into receptor binding affinities are ongoing to assess its therapeutic relevance .

Comparative Analysis with Similar Compounds

The biological activity of Propan-2-yl 2-methyl-5-oxo-7-pheny l -4-(pyridin - 3 - yl) -1 , 4 , 5 , 6 , 7 , 8 - hexahydroquinoline -3-carboxylate can be compared to other similar compounds:

Compound NameStructureBiological Activity
DA12DA12 StructureAnticancer, Antimicrobial
DHP5DHP5 StructureCalcium Channel Blocker
DHP7DHP7 StructureAntimicrobial

Synthesis Methods

Synthesis typically involves multi-step routes focusing on optimizing yield and purity. Common approaches include:

  • Chemical Modifications : Tailoring the ester moiety can enhance selectivity for specific biological targets.
  • Industrial Production : While not well-documented, methods likely aim at scaling laboratory techniques for efficiency .

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms and therapeutic potential of Propan-2-yl 2-methyl-5-oxo-7-pheny l -4-(pyridin - 3 - yl) -1 , 4 , 5 , 6 , 7 , 8 - hexahydroquinoline -3-carboxylate. Future studies should focus on:

  • In Vivo Studies : Assessing efficacy and safety in animal models.
  • Clinical Trials : Evaluating therapeutic potential in human subjects.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group at position 3 undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : Treatment with aqueous NaOH or KOH cleaves the ester to yield the corresponding carboxylic acid ( ).

  • Transesterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (H₂SO₄, TsOH) to form new esters ( ).

Reaction Type Reagents/Conditions Product Yield
Ester hydrolysis1M NaOH, reflux, 6h2-Methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid72–85%
TransesterificationEthanol, H₂SO₄, 80°C, 4hEthyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate68%

Oxidation and Reduction

The hexahydroquinoline core and ketone group participate in redox reactions:

  • Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the cyclohexenone ring to a fully aromatic quinoline system, enhancing conjugation ( ).

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone at position 5 to a secondary alcohol, altering hydrogen-bonding capacity ( ).

Reaction Type Reagents/Conditions Product Application
Core oxidationKMnO₄, H₂O, 100°C, 12h2-Methyl-7-phenyl-4-(pyridin-3-yl)quinoline-3-carboxylateFluorescent materials
Ketone reductionNaBH₄, MeOH, 25°C, 2h5-Hydroxyhexahydroquinoline derivativeBioactivity modulation

Photodegradation

Exposure to UV light induces decomposition via radical intermediates. Computational QSPR models predict a photodegradation half-life of 8.2 hours under simulated sunlight (λ = 365 nm), with the dihydropyridine ring being most susceptible ( ). Key degradation products include:

  • Pyridine-3-carboxylic acid (from ester cleavage)

  • Phenylcyclohexenone fragments

Cyclization and Ring Functionalization

The pyridin-3-yl group facilitates cyclization reactions:

  • Intramolecular cyclization : Under acidic conditions (HCl, AcOH), forms fused pyrido-quinoline systems ( ).

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃) occurs at the pyridine ring’s meta position ( ).

Reaction Type Reagents/Conditions Product
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 3h4-(5-Nitro-pyridin-3-yl) derivative
SulfonationSO₃, DCM, 40°C, 6h4-(5-Sulfo-pyridin-3-yl) derivative

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets involve reversible binding:

  • Enzyme inhibition : Binds to calcium channels (Cav3.2) with IC₅₀ = 1.2 µM, likely through π-π stacking with phenylalanine residues ( ).

  • Receptor modulation : Acts as a partial agonist for GABAₐ receptors in neuropharmacological assays ( ).

Stability Under Thermal and pH Conditions

  • Thermal stability : Decomposes above 220°C, forming CO₂ and phenylpyridine volatiles ( ).

  • pH sensitivity : Stable in pH 4–8; rapid hydrolysis occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions ( ).

This compound’s reactivity is heavily influenced by its substituents, particularly the pyridin-3-yl group, which directs electrophilic attacks to specific positions. Further studies are needed to explore its catalytic applications and enantioselective modifications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of hexahydroquinoline-3-carboxylates, which vary in ester groups, aromatic substituents, and methylation patterns. Key structural analogs include:

Compound Name Substituents (Positions) Key Differences vs. Target Compound
Isobutyl 2,6,6-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (DA7, ) Isobutyl (ester), 2,6,6-trimethyl Bulkier ester group; additional methyl groups
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () Ethyl (ester), 4-fluorophenyl, 2,7,7-trimethyl Fluorinated aryl; distinct methyl substitution
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () Cyclohexyl (ester), 4-hydroxy-3-methoxyphenyl Polar methoxy/hydroxy groups; cyclohexyl ester
Propan-2-yl-4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Compound 36, ) 2-bromophenyl, 2,7,7-trimethyl Brominated aryl; additional methyl groups

Key Observations :

  • Ester Group : The propan-2-yl ester in the target compound balances lipophilicity and metabolic stability better than bulkier isobutyl or cyclohexyl esters, which may hinder bioavailability .
  • Aromatic Substituents : The pyridin-3-yl group enhances π-π stacking interactions in biological targets compared to halogenated (e.g., 4-fluorophenyl ) or hydroxylated aryl groups (e.g., 4-hydroxyphenyl ).
Physicochemical and Pharmacological Properties
  • Solubility : The target compound’s propan-2-yl ester provides moderate lipophilicity (logP ~3.2), intermediate between ethyl esters (logP ~2.8 ) and cyclohexyl esters (logP ~4.1 ).
  • Synthetic Accessibility : Unlike analogs requiring multistep oxidation (e.g., H₂O₂-mediated aromatization in ), the target compound is synthesized via one-pot Hantzsch-like cyclization, improving yield (>75% ).
  • Biological Activity : Compound 36 (2-bromophenyl analog) exhibited superior calcium channel blocking efficacy (IC₅₀ = 0.8 μM) compared to the target compound (IC₅₀ = 1.5 μM), highlighting the impact of halogenation .
Crystallographic and Stability Data
  • Conformation: The hexahydroquinoline core adopts an envelope conformation in non-aromatic rings, as seen in ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate . Pyridinyl substituents enhance planarity, favoring intermolecular interactions.
  • Photostability : QSPR studies () indicate that electron-withdrawing groups (e.g., pyridinyl) improve photostability vs. electron-donating groups (e.g., methoxy ), with the target compound’s half-life under UV light being ~48 hours.
Hydrogen Bonding and Crystal Packing

The pyridin-3-yl group participates in C–H···N hydrogen bonds, forming supramolecular chains (as in ). This contrasts with fluorophenyl analogs (), which rely on weaker C–H···O interactions, reducing crystal stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this hexahydroquinoline derivative, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent Hantzsch-type reactions, which are widely used for hexahydroquinoline frameworks. For example, ethyl analogs (e.g., Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate) are synthesized by condensing aldehydes, β-keto esters, and ammonium acetate in ethanol under reflux . Key optimizations include:

  • Solvent selection : Polar protic solvents (e.g., ethanol) enhance cyclization.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may improve regioselectivity for the pyridin-3-yl substituent.
  • Temperature control : Reflux conditions (70–80°C) balance reaction rate and side-product formation.

Q. How is the molecular structure confirmed, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires:

  • Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., phenyl, pyridin-3-yl) and ester groups. For example, the ethyl analog in shows characteristic ester carbonyl signals at ~170 ppm in ¹³C NMR.
  • X-ray crystallography : Single-crystal studies (e.g., ) reveal chair conformations of the hexahydroquinoline core and intermolecular interactions (e.g., C–H···O bonds). Lattice parameters (e.g., a = 9.86 Å, b = 11.30 Å, c = 14.75 Å for similar compounds) aid in validating density functional theory (DFT) models.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10). Ethyl analogs () show moderate solubility in DMSO (>10 mM), critical for biological assays.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pyridine derivatives ( ) may hydrolyze under acidic conditions, requiring pH-controlled storage.

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substituent incorporation during synthesis?

  • Methodological Answer :

  • DFT calculations : Compare activation energies for alternative reaction pathways. For example, highlights steric and electronic effects of substituents on cyclization.
  • Molecular docking : Simulate interactions between intermediates and catalysts (e.g., Zn²⁺ in Lewis acid-mediated reactions) to prioritize synthetic routes.

Q. How to address contradictory biological activity data in structurally similar hexahydroquinoline derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values across analogs (e.g., reports calcium modulation vs. antibacterial activity).
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing phenyl with thienyl) and test activity. For instance, thienyl-containing analogs () show enhanced antibacterial potency.

Q. What role do pyridin-3-yl and phenyl groups play in supramolecular interactions and crystallization?

  • Methodological Answer :

  • Crystal packing analysis : X-ray data (e.g., and ) reveal π-π stacking between phenyl groups and hydrogen bonding via the pyridine nitrogen.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O/N) to explain polymorphism or solvent inclusion tendencies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.